2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone
描述
2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDK) 4 and 6. It was first synthesized by Pfizer in 2004 and has since been extensively studied for its potential use in cancer treatment.
作用机制
2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 0332991 inhibits the activity of CDK4 and CDK6, which are important regulators of the cell cycle. These kinases are frequently overexpressed or mutated in cancer cells, leading to uncontrolled cell proliferation and tumor growth. By blocking CDK4/6, 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 0332991 can induce cell cycle arrest and senescence, as well as enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 0332991 has been shown to have a number of biochemical and physiological effects in cancer cells. It can inhibit the phosphorylation of the retinoblastoma protein (Rb), a tumor suppressor that regulates the G1/S transition of the cell cycle. It can also downregulate the expression of cyclin D1, a protein that promotes cell cycle progression. In addition, 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 0332991 can induce apoptosis, inhibit angiogenesis, and modulate the immune response.
实验室实验的优点和局限性
2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 0332991 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used to study the regulation of the cell cycle and the effects of CDK4/6 inhibition on cancer cells. However, 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 0332991 also has some limitations. It can be toxic to normal cells and may have off-target effects on other kinases. It may also have different effects in different cancer types and at different stages of the disease.
未来方向
There are several future directions for the research and development of 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 0332991. One area of focus is the identification of biomarkers that can predict the response to 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 0332991 in different cancer types. Another area of interest is the combination of 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 0332991 with other targeted therapies or immunotherapies to enhance its efficacy and overcome resistance. Finally, the development of new CDK4/6 inhibitors with improved pharmacokinetic properties and reduced toxicity is also an active area of research.
Conclusion
In conclusion, 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 0332991 is a small molecule inhibitor of CDK4/6 that has shown promising results in cancer treatment. It has a well-defined mechanism of action and can be used to study the regulation of the cell cycle and the effects of CDK4/6 inhibition on cancer cells. However, it also has some limitations and may have off-target effects on other kinases. Future research is needed to further understand the potential of 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 0332991 in cancer treatment and to develop new and improved CDK4/6 inhibitors.
科学研究应用
2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 0332991 has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical models of breast cancer, melanoma, glioblastoma, and other solid tumors. Clinical trials have also been conducted to evaluate its safety and efficacy in humans. 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 0332991 is currently approved by the US Food and Drug Administration (FDA) for the treatment of advanced breast cancer in combination with letrozole.
属性
IUPAC Name |
2-[(4,6-dimethylquinazolin-2-yl)amino]-4-propan-2-yl-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-9(2)14-8-15(23)21-17(20-14)22-16-18-11(4)12-7-10(3)5-6-13(12)19-16/h5-9H,1-4H3,(H2,18,19,20,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBKGGWGQJSALF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。